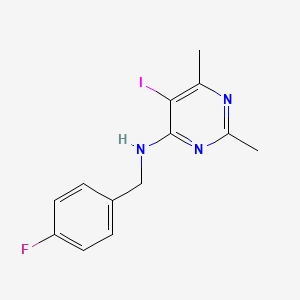

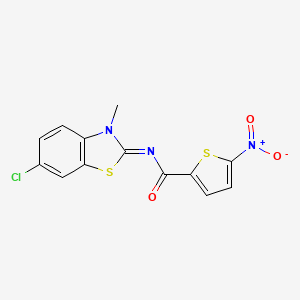

![molecular formula C22H13F3N2O3 B2692484 2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-90-1](/img/structure/B2692484.png)

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

科学的研究の応用

Excited-state Intramolecular Proton Transfer (ESIPT)

Quinoline derivatives have been studied for their photophysical properties through the excited-state intramolecular proton transfer (ESIPT) mechanism. Derivatives like 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid show dual emissions and a large Stokes shift, indicating potential applications in fluorescence spectroscopy and materials science for creating sensitive and selective optical sensors (Padalkar & Sekar, 2014).

Nonlinear Optical (NLO) Properties

Arylated quinolines synthesized via Pd-catalyzed Suzuki–Miyaura cross-coupling reactions have shown significant promise in applications related to nonlinear optics (NLO). Studies on their electronic and NLO properties through experimental and computational (DFT) methods reveal their potential in technology-related applications, such as optical switching and telecommunications (Khalid et al., 2019).

Corrosion Inhibition

Quinoline derivatives, due to their high electron density and ability to form stable chelating complexes with metal surfaces, have been extensively explored as anticorrosive agents. Such compounds show good effectiveness in inhibiting metallic corrosion, which could be beneficial for protecting industrial equipment and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Structural and Optical Properties

Studies on the structural and optical properties of quinoline derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, highlight their potential in materials science. The investigation of their polycrystalline nature, electron transition, and optical energy gaps provides insights into their suitability for use in photovoltaic cells and optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticancer and Antimicrobial Activities

Quinoline and its derivatives have been recognized for their potential in treating various diseases, including cancer and microbial infections. Their ability to inhibit key biological targets such as tyrosine kinases, DNA repair enzymes, and microbial growth factors makes them valuable candidates for drug development and therapeutic interventions (Solomon & Lee, 2011).

特性

IUPAC Name |

2-(4-nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N2O3/c23-22(24,25)16-6-3-5-14(12-16)19-13-15-4-1-2-7-20(15)26-21(19)30-18-10-8-17(9-11-18)27(28)29/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHYHYVKUMQAGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

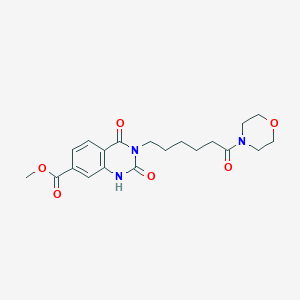

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)

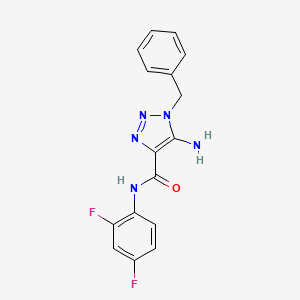

![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)

![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692409.png)

![2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B2692416.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)

![4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692421.png)

![4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B2692424.png)